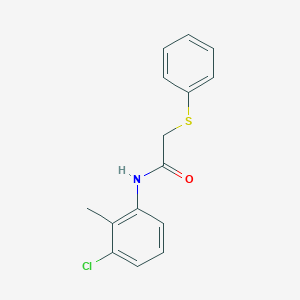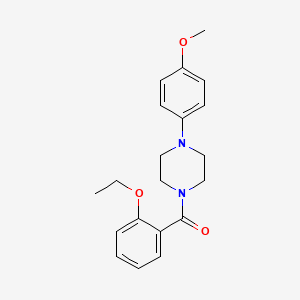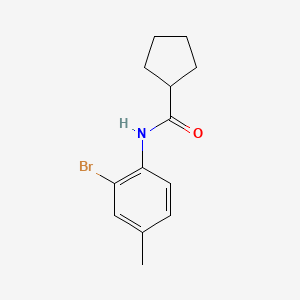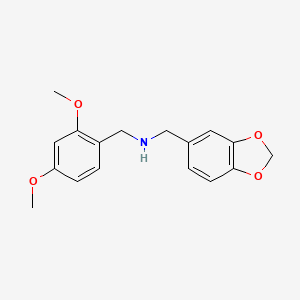![molecular formula C17H14N2O3S B5801735 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a chemical compound that belongs to the family of thiazole derivatives. It is also known as BTA-EG6 and is widely used in scientific research. This compound has gained significant attention due to its unique properties, which make it an excellent candidate for various applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of BTA-EG6 involves its ability to bind to specific target proteins and modulate their activity. This compound is known to bind to the hydrophobic pockets of proteins and stabilize their structure. This stabilization leads to the inhibition or activation of the protein's function, depending on the specific protein targeted.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and modulate the activity of ion channels. Additionally, this compound has been shown to induce protein aggregation, which can be useful in the study of protein misfolding diseases.
实验室实验的优点和局限性
One of the major advantages of BTA-EG6 is its high specificity for target proteins, which makes it an excellent tool for studying protein function. Additionally, this compound is highly soluble in aqueous solutions, which makes it easy to use in various lab experiments. However, one of the limitations of BTA-EG6 is its potential toxicity, which can hinder its use in certain applications.
未来方向
There are several future directions for the use of BTA-EG6 in scientific research. One potential direction is the development of new drugs for the treatment of various diseases using BTA-EG6 as a lead compound. Additionally, the use of BTA-EG6 in the study of protein misfolding diseases such as Alzheimer's disease and Parkinson's disease is an area of active research. Finally, the development of new fluorescent probes using BTA-EG6 as a scaffold is another potential future direction for this compound.
Conclusion:
In conclusion, 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a highly versatile compound that has found numerous applications in scientific research. Its unique properties make it an excellent tool for the study of protein function and the development of new drugs for the treatment of various diseases. With ongoing research, BTA-EG6 is expected to play an increasingly important role in scientific research in the future.
合成方法
The synthesis of BTA-EG6 involves several steps. Initially, 2-aminobenzothiazole is reacted with 4-bromoaniline to form 4-(2-amino-4-bromophenyl)benzothiazole. This intermediate is then reacted with ethylene glycol to form 4-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)phenylamine. Finally, the reaction of this intermediate with ethyl acetoacetate yields 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid.
科学研究应用
BTA-EG6 has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of protein-protein interactions and protein-ligand interactions. It has also been used as a tool for the study of protein folding and misfolding. Additionally, BTA-EG6 has been used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
属性
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15(9-10-16(21)22)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-8H,9-10H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPQPXOMIXEADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(1,3-Benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
![4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5801655.png)

![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)




![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)

![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)
